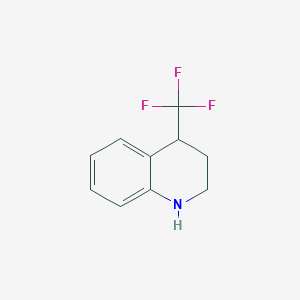

4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Overview

Description

Trifluoromethylated compounds are known for their abundance in pharmaceutical and agrochemical products due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The trifluoromethyl group is often incorporated into organic motifs .

Synthesis Analysis

The synthesis of trifluoromethylated compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds typically includes a benzene ring substituted with one or more trifluoromethyl groups .Chemical Reactions Analysis

Trifluoromethylated compounds are known for their distinctive physical–chemical properties, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

Trifluoromethylated compounds are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Dye Synthesis and Properties

- The introduction of a trifluoromethyl group into N-2,2,2-trifluoroethyl-1,2,3,4-tetrahydroquinoline has been shown to significantly improve the lightfastness properties of monoazo dyes on polyester and nylon. This modification leads to hypsochromic shifts in the visible absorption band, indicating its potential utility in the development of dyes with enhanced performance characteristics (Aliwarga & Hallas, 1981).

Pharmaceutical Applications

- Tetrahydroquinoline derivatives are pivotal in the synthesis of pharmacologically relevant compounds. Their applications span across antibacterial drug synthesis and the development of bioactive alkaloids such as (+)-galipinine and (−)-augustureine. These derivatives underscore the importance of tetrahydroquinolines in medicinal chemistry, particularly for their roles in pharmaceutical and agrochemical syntheses (Wang et al., 2009).

Green Chemistry and Sustainable Processes

- Innovations in green chemistry have been demonstrated through the regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane with tetrahydroquinolines, leading to the synthesis of potent cholesteryl ester transfer protein (CETP) inhibitors. This process showcases the application of tetrahydroquinoline derivatives in the synthesis of therapeutic agents with high yield, chemical purity, and optical purity, highlighting the eco-friendly approach of using minimal catalysts and avoiding column chromatography for purification (Li et al., 2010).

Advanced Material Synthesis

- The structural and electronic properties of tetrahydroquinoline derivatives have been explored through X-ray diffraction studies. These investigations provide insights into the molecular configurations and potential applications of these compounds in material science, particularly in the development of novel materials with specific electronic properties (Quintana et al., 2016).

Catalysis and Synthetic Chemistry

- The synthesis of 1,2,3,4-tetrahydroquinoline derivatives through asymmetric transfer hydrogenation demonstrates the versatility of these compounds in catalysis, offering a straightforward method to access chiral tetrahydroquinoline derivatives. This approach highlights the application of tetrahydroquinoline in the development of asymmetric catalysis, which is crucial for the synthesis of optically active pharmaceuticals (Guo et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-4,8,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSJJHZOMXZVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

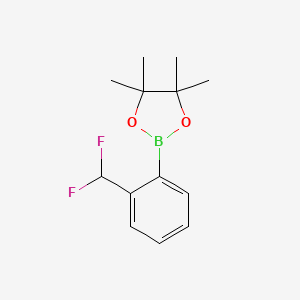

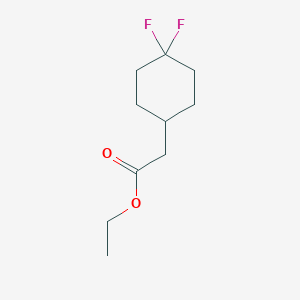

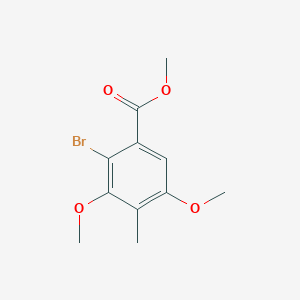

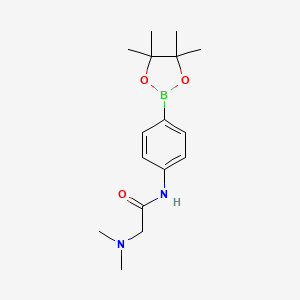

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1457200.png)

![5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine](/img/structure/B1457203.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one](/img/structure/B1457205.png)